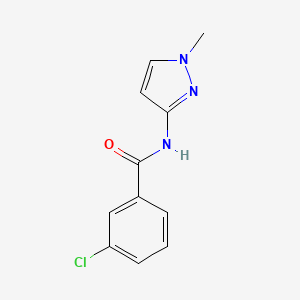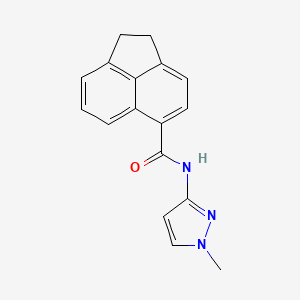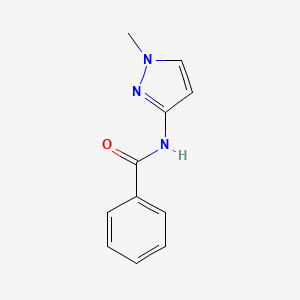
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its versatility. This compound can be easily synthesized and can be modified to produce derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of research that is currently being explored is the use of this compound as a potential treatment for inflammatory bowel disease (IBD). Other potential future directions for research on this compound include its use in the treatment of other types of cancer, as well as its potential applications in the field of regenerative medicine.
In conclusion, this compound is a chemical compound that has shown great promise in various fields of research. Its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases make it an attractive candidate for further study. With continued research, this compound may one day become an important tool in the fight against these and other diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The most commonly used method for synthesizing this compound involves the reaction of 2-methoxybenzoic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Applications De Recherche Scientifique
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-5-3-4-6-10(9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRIGIDLMJSIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)



![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)